molecular formula C10H20O2 B1345483 3,7-Dimethyloctanoic acid CAS No. 5698-27-1

3,7-Dimethyloctanoic acid

Cat. No.: B1345483
CAS No.: 5698-27-1
M. Wt: 172.26 g/mol
InChI Key: DGGBNSXAFVNQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Organic Chemistry and Biochemistry

In the field of organic chemistry, the significance of 3,7-dimethyloctanoic acid lies in its nature as a chiral molecule. The presence of a stereocenter at the third carbon atom means the molecule can exist as two non-superimposable mirror images, or enantiomers. This chirality makes it a valuable synthon, or building block, for the asymmetric synthesis of more complex chiral molecules. The ability to selectively synthesize one enantiomer over the other is a critical aspect of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds.

From a biochemical perspective, this compound falls under the broad category of branched-chain fatty acids (BCFAs). BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. oup.comcreative-proteomics.com They are also found in a variety of food sources, including dairy products and fermented foods. oup.comwikipedia.org Research into BCFAs has highlighted their diverse physiological roles, including their involvement in metabolic regulation and their potential anti-inflammatory and anticancer properties. oup.comcreative-proteomics.comresearchgate.net The biosynthesis of BCFAs is often initiated from branched-chain amino acids. nih.gov

Overview of Scholarly Investigations Pertaining to this compound

Scholarly interest in this compound has primarily focused on its chemical synthesis and its identification in natural sources. Investigations have explored various synthetic routes to obtain the compound, with a particular emphasis on controlling its stereochemistry. The resolution of its enantiomers is a key area of research, enabling the study of the specific biological activities of each form.

While the natural occurrence of this compound is not as widespread as other fatty acids, it has been identified in certain contexts, including in the chemical profiles of some insects. This has led to investigations into its potential role in chemical ecology, for example, as a pheromone or a defensive compound. The study of its biosynthesis in these organisms provides insights into the unique metabolic pathways that lead to the formation of such branched structures.

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
IUPAC NameThis compound
SynonymsTetrahydrogeranic acid
CAS Number5698-27-1
AppearanceLiquid
SolubilitySlightly soluble in water

Detailed Physicochemical Data

PropertyValueReference
Monoisotopic Mass172.146330 u chemspider.com
Predicted XlogP33.5 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count2 uni.lu
Rotatable Bond Count6 uni.lu

Properties

IUPAC Name

3,7-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGBNSXAFVNQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863599
Record name Octanoic acid, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5698-27-1
Record name 3,7-Dimethyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5698-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyloctanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3,7 Dimethyloctanoic Acid and Its Stereoisomers

Chemo- and Stereoselective Synthesis Strategies

The primary challenge in synthesizing specific stereoisomers of 3,7-dimethyloctanoic acid lies in the precise control of the stereochemistry at the C3 position. This requires the use of asymmetric synthesis techniques that can favor the formation of one enantiomer over the other.

Asymmetric Approaches and Enantioselective Transformations

Asymmetric synthesis employs chiral auxiliaries, catalysts, or reagents to introduce a bias in the formation of stereoisomers. For this compound, the focus is on establishing the chiral center at the C3 position with a defined (R) or (S) configuration.

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that can be rendered enantioselective. One of the most reliable methods for achieving high diastereoselectivity in aldol reactions is through the use of chiral auxiliaries, such as the Evans oxazolidinones. These auxiliaries are temporarily attached to a reactant to direct the stereochemical course of a reaction and are subsequently removed.

In the context of synthesizing this compound, an Evans auxiliary can be acylated with a propionyl group. The resulting N-acyloxazolidinone can then be converted into a stereodefined boron enolate. This enolate reacts with an appropriate aldehyde, such as 5-methylhexanal, in a diastereoselective aldol addition to form a β-hydroxy imide. The stereochemistry of the newly formed hydroxyl and methyl groups is controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the chiral β-hydroxy acid, which can then be further manipulated to afford the target this compound. The high degree of stereocontrol offered by Evans auxiliaries makes this a highly effective strategy for accessing specific stereoisomers of the target molecule.

Table 1: Key Features of Evans Aldol Reaction for Asymmetric Synthesis

FeatureDescription
Chiral Auxiliary Evans oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
Enolate Formation Typically via boron enolates for high diastereoselectivity
Stereochemical Control The chiral auxiliary directs the facial selectivity of the enolate, leading to a specific stereoisomer of the aldol adduct.
Product A β-hydroxy imide, which can be cleaved to the corresponding chiral β-hydroxy acid.
Applicability Widely used for the synthesis of chiral polyketide natural products and other complex molecules.

Stereospecific homologation reactions, which extend a carbon chain by one or more atoms while preserving the stereochemistry of the starting material, are also valuable tools. The Arndt-Eistert homologation, for instance, allows for the conversion of a carboxylic acid to its next higher homologue. contaminantdb.canumberanalytics.comchem-station.com This reaction proceeds via a Wolff rearrangement of a diazoketone intermediate, which migrates with retention of stereochemistry. contaminantdb.ca A chiral α-methyl-substituted carboxylic acid could, in principle, be homologated to the corresponding β-methyl-substituted acid, a key structural feature of this compound.

Sigmatropic rearrangements, particularly the core.ac.ukcore.ac.uk-sigmatropic Ireland-Claisen rearrangement, offer another powerful method for stereoselective carbon-carbon bond formation. core.ac.uklibretexts.orgwikipedia.orgmedchemexpress.comeuropa.eu This reaction involves the rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. europa.eu The stereochemistry of the newly formed stereocenter is controlled by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal, which can often be influenced by the reaction conditions. libretexts.org By starting with a chiral allylic alcohol, it is possible to synthesize enantiomerically enriched carboxylic acids. This methodology could be applied to construct the carbon backbone of this compound with control over the C3 stereocenter.

Table 2: Comparison of Homologation and Sigmatropic Rearrangement Strategies

StrategyKey FeaturesPotential Application for this compound
Arndt-Eistert Homologation Converts a carboxylic acid to its one-carbon extended homologue with retention of stereochemistry. contaminantdb.canumberanalytics.comHomologation of a chiral precursor acid to introduce the C3-methyl group and extend the carbon chain.
Ireland-Claisen Rearrangement A core.ac.ukcore.ac.uk-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. europa.eu Offers excellent stereocontrol. libretexts.orgConstruction of the carbon skeleton with control over the C3 stereocenter by using a chiral allylic alcohol precursor.

Classical and Contemporary Organic Synthesis Routes

Alongside highly specialized asymmetric strategies, classical organic synthesis reactions remain fundamental for the construction and modification of the carbon skeleton of this compound.

Carboxylic Acid Functionalization and Derivatization

The final step in many synthetic routes to this compound involves the functionalization of a precursor molecule to introduce the carboxylic acid group.

A common and effective method for the synthesis of carboxylic acids is the oxidation of primary alcohols. The precursor alcohol, 3,7-dimethyloctan-1-ol, is a readily available starting material. numberanalytics.commedchemexpress.comyork.ac.uk Various oxidizing agents can be employed for this transformation.

The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for converting primary alcohols to carboxylic acids. wikipedia.orgmedchemexpress.com The reaction is typically rapid and high-yielding. wikipedia.org However, the use of carcinogenic chromium(VI) compounds is a significant drawback. wikipedia.org

Table 3: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

ReagentDescriptionAdvantagesDisadvantages
Jones Reagent (CrO₃, H₂SO₄, acetone) A strong oxidizing agent that converts primary alcohols to carboxylic acids. wikipedia.orgmedchemexpress.comHigh reactivity and yields. wikipedia.orgUses toxic and carcinogenic Cr(VI).
Potassium Permanganate (KMnO₄) A powerful and inexpensive oxidizing agent.Cost-effective.Can be difficult to control and may cleave other functional groups.
Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) Milder chromium-based reagents.More selective than Jones reagent.Still employs carcinogenic Cr(VI).
TEMPO-mediated oxidation A metal-free oxidation using a stable nitroxyl (B88944) radical as a catalyst.Milder conditions, avoids heavy metals.Can be more expensive and require careful optimization.

The choice of oxidizing agent depends on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and considerations of environmental impact and safety.

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on key carbon-carbon bond-forming reactions. These methods build the eight-carbon chain with the desired methyl branches at positions 3 and 7.

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. orgoreview.comlibretexts.org This procedure utilizes diethyl malonate or a similar malonic acid ester as the starting point for creating a substituted acetic acid. wikipedia.org The core of the synthesis involves the alkylation of the carbon atom situated between the two carbonyl groups. wikipedia.org

The general mechanism proceeds through several key steps: masterorganicchemistry.com

Deprotonation: The α-hydrogen of the malonic ester is acidic (pKa ≈ 13) and can be removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. libretexts.orgmasterorganicchemistry.com

Alkylation: The resulting enolate acts as a nucleophile and undergoes an SN2 reaction with an appropriate alkyl halide. masterorganicchemistry.com To synthesize this compound, the required alkylating agent would be 1-bromo-2,5-dimethylhexane.

Saponification: The dialkylated ester is then hydrolyzed, typically using an aqueous acid, to convert the ester groups into carboxylic acids, forming a substituted malonic acid. libretexts.orgmasterorganicchemistry.com

Decarboxylation: Upon heating, the substituted malonic acid readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final carboxylic acid product. libretexts.org

A significant advantage of this method is the use of a relatively weak base (alkoxide), which avoids some of the challenges associated with stronger bases required for direct enolate alkylation. masterorganicchemistry.com However, a potential drawback is the possibility of dialkylation, which can lead to byproducts and lower the yield of the desired mono-alkylated product. wikipedia.org

Table 1: Key Stages of Malonic Ester Synthesis for this compound

StepDescriptionReactantsProduct
1 Enolate FormationDiethyl malonate, Sodium ethoxideSodio-malonic ester (enolate)
2 AlkylationSodio-malonic ester, 1-bromo-2,5-dimethylhexaneDiethyl 2-(2,5-dimethylhexyl)malonate
3 Hydrolysis/SaponificationDiethyl 2-(2,5-dimethylhexyl)malonate, Acid (e.g., H₃O⁺)2-(2,5-dimethylhexyl)malonic acid
4 Decarboxylation2-(2,5-dimethylhexyl)malonic acid, HeatThis compound, CO₂

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgsciforum.net This reaction is typically catalyzed by weak bases like pyridine (B92270) or piperidine, or by Lewis acids. aston.ac.ukresearchgate.net

To apply this to the synthesis of this compound, one could start with 6-methylheptanal (B128093). The condensation of 6-methylheptanal with malonic acid would produce an α,β-unsaturated carboxylic acid. Subsequent hydrogenation of the carbon-carbon double bond would then yield the saturated target molecule, this compound. The initial condensation is often followed by a spontaneous decarboxylation when performed under specific conditions, such as in hot pyridine (the Doebner modification). wikipedia.org

Recent advancements have explored various catalytic systems to improve the efficiency and environmental friendliness of the Knoevenagel condensation. aston.ac.uk These include the use of ionic liquids and solid-supported catalysts like lanthanum chloride (LaCl₃·7H₂O), which can promote the reaction under solvent-free conditions. aston.ac.ukresearchgate.net Boric acid has also been identified as an effective and mild catalyst for this transformation. sciforum.net

Table 2: Catalysts for Knoevenagel Condensation

Catalyst TypeExample(s)ConditionsReference
Weak Bases Pyridine, Piperidine, GlycineHomogeneous, organic solvents aston.ac.uk
Ionic Liquids [MeOEtMIM]⁺[CF₃COO]⁻, DIPEAcCatalyst and/or solvent, often room temp. aston.ac.ukscielo.org.mx
Lewis Acids LaCl₃·7H₂O, ZnCl₂Heterogeneous or homogeneous researchgate.net
Solid Supports Silica gel, Clays, ZeolitesHeterogeneous, often solvent-free aston.ac.ukresearchgate.net
Mild Acids Boric AcidAqueous ethanol, room temperature sciforum.net

A more direct route to this compound involves the direct alkylation of an enolate derived from an acetate (B1210297) ester. libretexts.org This approach, in theory, bypasses the multiple steps of the malonic ester synthesis. The process would involve generating the enolate of an ester like ethyl acetate and reacting it directly with an appropriate alkyl halide, such as 1-bromo-2,5-dimethylhexane.

However, this method presents significant practical challenges. The formation of an ester enolate requires a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to achieve complete and quantitative deprotonation. libretexts.org The reaction must be conducted under strictly anhydrous conditions and at very low temperatures to prevent side reactions, such as self-condensation (Claisen condensation). libretexts.org These stringent requirements make the malonic ester synthesis a more convenient and often preferred alternative for many applications. libretexts.org

An effective strategy for synthesizing this compound is through the hydrogenation of an unsaturated precursor. Geranic acid, systematically named (2E)-3,7-dimethylocta-2,6-dienoic acid, is an ideal starting material for this purpose. nih.govwikipedia.org Its carbon skeleton already contains the requisite eight carbons and the methyl branches at positions 3 and 7.

The conversion of geranic acid to this compound involves the catalytic hydrogenation of the two carbon-carbon double bonds present in the geranic acid molecule. This reduction is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this type of transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. The reaction is usually carried out in a suitable solvent under pressure, leading to the saturation of the double bonds and the formation of the final product. The market availability of geranic acid, often produced through the biotransformation of geraniol, makes this a viable synthetic route. nih.govlookchem.com

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. Enzymes, operating under mild conditions, can distinguish between stereoisomers with high precision.

This compound possesses a chiral center at the C-3 position, meaning it exists as a pair of enantiomers: (R)-3,7-dimethyloctanoic acid and (S)-3,7-dimethyloctanoic acid. nih.gov The separation of these enantiomers, known as resolution, is crucial when one specific stereoisomer is desired. Lipase-catalyzed enzymatic resolution is a widely used technique for this purpose.

This method exploits the ability of lipases to selectively catalyze the esterification of one enantiomer from a racemic mixture of the carboxylic acid when reacted with an alcohol. nih.gov For example, in a racemic mixture of this compound, a specific lipase (B570770) might preferentially esterify the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. The resulting mixture, containing the (R)-ester and the (S)-acid, can then be separated using standard chemical techniques like extraction or chromatography.

The choice of lipase is critical for the success of the resolution, as different enzymes exhibit different enantioselectivities. Lipases are commercially available from various microbial sources, including Candida antarctica, Rhizomucor miehei, Aspergillus niger, and Thermomyces lanuginosus. nih.gov The reaction conditions, such as the solvent (e.g., toluene, diisopropyl ether) and water activity, are also optimized to maximize both the reaction rate and the enantioselectivity of the enzyme. nih.gov This biocatalytic approach provides an environmentally benign and highly effective route to optically active this compound. nih.govmdpi.com

Metabolic Pathways and Biological Interactions of 3,7 Dimethyloctanoic Acid

Investigation of Lipid Metabolism and Energy Homeostasis

The investigation into how 3,7-dimethyloctanoic acid affects lipid metabolism and the body's energy balance is a key area of research.

In biological systems, branched-chain fatty acids like this compound undergo oxidative degradation. While specific studies on this compound are not abundant, research on similar structures, such as 2,2-dimethyloctanoic acid, provides insight into the likely metabolic pathways. When 2,2-dimethyl[1-¹⁴C]octanoic acid was given to rats, several metabolites were found in the urine, including 2,2-dimethyladipic acid, 2,2-dimethyl-7-hydroxyoctanoic acid, and 2,2-dimethyl-7-ketooctanoic acid. umich.edu The formation of these products indicates that both ω-oxidation (oxidation at the terminal methyl group) and (ω-1)-oxidation (oxidation at the penultimate carbon) occur. umich.edu This suggests that the initial oxidative attack is not limited to the ω-position. umich.edu The process of ω-oxidation often involves the hydroxylation of the terminal methyl group, a reaction requiring molecular oxygen and specific enzymes. umich.edu

The degradation of perfluorinated carboxylic acids (PFCAs), a related class of compounds, also offers clues. The degradation of perfluorooctanoic acid (PFOA), for example, can proceed through the removal of its carboxylic group, leading to the formation of a radical that is then hydroxylated. mdpi.com This process results in the stepwise shortening of the alkyl chain. mdpi.com

Fatty acids are crucial for energy production and are the primary components of lipids. nih.gov The metabolism of fatty acids is closely linked to energy homeostasis. nih.gov While direct studies on this compound's impact on lipid metabolism are limited, the behavior of related compounds suggests it could influence these pathways. For instance, fatty acids act as signaling molecules and precursors for lipid mediators that are vital for processes like insulin (B600854) signaling and inflammatory responses. nih.gov

The metabolism of fatty acids for energy primarily occurs through β-oxidation. Inhibition of this process can lead to the accumulation of acylcarnitines and have significant cellular consequences. nih.gov For example, palmitic acid has been shown to inhibit fatty acid β-oxidation in Sertoli cells, leading to mitochondrial dysfunction and apoptosis. nih.gov This highlights the critical role of proper fatty acid metabolism in cellular health.

Enzymatic Interactions and Biological Activity Modulation

The way this compound and its derivatives interact with enzymes can alter biological activities.

While specific interaction studies for 7,7-dimethyloctanoic acid are sparse, related compounds are known to interact with metabolic enzymes such as acyl-CoA synthetases and dehydrogenases. smolecule.com These enzymes are involved in energy production and fat storage. smolecule.com Acyl-CoA synthetases, for instance, are crucial for converting fatty acids into their active form, acyl-CoAs, which can then enter metabolic pathways like β-oxidation or be used for lipid synthesis. nih.gov Mutant KRAS, a common oncogene, has been shown to regulate fatty acid metabolism through Acyl-CoA synthetase long-chain family member 3 (ACSL3), highlighting the importance of this enzyme family in cellular metabolism and disease. nih.govcapes.gov.br

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that is a target in cancer therapy. nih.govnih.govmdpi.com Inhibiting Tdp1 can increase the effectiveness of certain anticancer drugs like topotecan. mdpi.commdpi.com Derivatives of this compound have been synthesized and tested as Tdp1 inhibitors.

Specifically, adamantane-containing derivatives of this compound have shown promise. For example, a thioamide derivative incorporating a 3,7-dimethyloctyl moiety and an adamantane (B196018) group exhibited moderate activity against Tdp1 and demonstrated a synergistic effect with topotecan. nih.gov Another study found that among several aliphatic chain derivatives, the saturated 3,7-dimethyloctane derivative was highly active as a Tdp1 inhibitor. nih.gov

The following table summarizes the inhibitory activity of some 3,7-dimethyloctane derivatives against Tdp1:

Compound DescriptionIC₅₀ (µM)Synergistic Effect with TopotecanReference
Adamantyl-derived thioamide with 3,7-dimethyloctyl moietyModerateYes nih.gov
Triazole with saturated 3,7-dimethyloctane derivative~5 µMNot specified nih.gov
Thioamide of 2-adamantane carboxylic acid with 3,7-dimethyloctane fragment0.64Yes mdpi.com

These findings suggest that the 3,7-dimethyloctane fragment is a valuable component in the design of new Tdp1 inhibitors.

Perfluorinated carboxylic acids have been shown to modulate the activity of lipases. For example, perfluorodecanoic acid can enhance the activity of a thermostable lipase (B570770) from the bacterium Thermoanaerobacter thermohydrosulfuricus by up to 260%. rsc.org The perfluorinated analogue of this compound, specifically 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid, is used to tune lipase activity. chemicalbook.com This suggests that the unique properties of perfluorinated compounds can be harnessed to control enzymatic reactions.

Comparative Studies with Related Branched-Chain Fatty Acids

The metabolic and biological activities of this compound are often understood in comparison to other branched-chain fatty acids, particularly those implicated in human metabolic disorders. These comparative studies provide valuable insights into the structure-function relationships of these molecules and their potential roles in health and disease.

Assessment in Models of Neurological Activity

While direct and extensive research on the specific neurological effects of this compound is limited, its structural similarity to other neurologically active branched-chain fatty acids, such as phytanic acid, necessitates a comparative assessment. Phytanic acid, a 20-carbon branched-chain fatty acid, is known to accumulate in Refsum disease, a rare autosomal recessive disorder, leading to a range of neurological symptoms including retinitis pigmentosa, peripheral polyneuropathy, and cerebellar ataxia. youtube.comoup.comnih.gov The neurotoxicity of phytanic acid is attributed to its ability to disrupt mitochondrial function, induce oxidative stress, and deregulate calcium homeostasis in neural cells. nih.govnih.gov

In contrast to the well-documented neurotoxicity of phytanic acid, the neurological profile of shorter branched-chain fatty acids like this compound is less understood. However, studies on related medium-chain branched-chain fatty acids offer some perspective. For instance, research on fatty acid oxidation disorders has explored the therapeutic potential of various medium-chain fatty acids. nih.gov These studies are crucial as defects in fatty acid oxidation can lead to energy deficiency and the accumulation of toxic intermediates, affecting tissues with high energy demands like the brain and muscles. nih.govmsdmanuals.com

A comparative study on fibroblasts from patients with mitochondrial fatty acid β-oxidation defects tested several medium branched-chain fatty acids, including 2,6-dimethylheptanoic acid (dMC7), which shares structural similarities with this compound. nih.gov The study aimed to evaluate their potential as anaplerotic therapies, which are treatments that replenish intermediates of the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. The findings indicated that these branched-chain fatty acids could be utilized by patient cells and improve the profile of TCA cycle intermediates. nih.gov This suggests a potential for certain branched-chain fatty acids to support neuronal energy metabolism, a critical factor in maintaining neurological function. nih.govnih.gov

The toxic effects of phytanic acid are linked to its complex structure with four methyl branches, which hinders its degradation through the standard β-oxidation pathway. youtube.com This leads to its accumulation and subsequent interference with crucial cellular functions. Shorter, less branched fatty acids like this compound may be metabolized more readily, potentially mitigating the neurotoxic effects observed with larger, more complex branched-chain fatty acids.

Table 1: Comparative Effects of Branched-Chain Fatty Acids on Neurological and Metabolic Parameters

Fatty Acid Primary Associated Condition Key Neurological/Metabolic Effects Reference
Phytanic Acid Refsum Disease Neurotoxic; disrupts mitochondrial function, induces oxidative stress, deregulates Ca2+ homeostasis. nih.govnih.gov
Pristanic Acid Refsum Disease and other peroxisomal disorders Also exhibits toxicity, mediates Ca2+ deregulation through GPR40 activation. nih.gov
2,6-dimethylheptanoic acid (dMC7) Studied in Fatty Acid Oxidation Disorders Improves TCA cycle intermediate profiles in patient fibroblasts. nih.gov
4,8-dimethylnonanoic acid (dMC9) Studied in Fatty Acid Oxidation Disorders Improves TCA cycle intermediate profiles in patient fibroblasts. nih.gov

Contextual Research in Genetic Metabolic Disorders

The study of this compound and its relatives is deeply rooted in the research of genetic metabolic disorders, where the metabolism of fatty acids is impaired. msdmanuals.com Refsum disease serves as a primary example, caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid. nih.govulf.org The accumulation of phytanic acid in tissues is the hallmark of this disease. oup.com

Research into alternative metabolic pathways, such as ω-oxidation, and the investigation of other branched-chain fatty acids are driven by the need to understand the pathophysiology of these disorders and to develop potential therapeutic strategies. The focus often lies in how different fatty acids are metabolized and whether they can either contribute to or alleviate the metabolic stress caused by the genetic defect.

In the context of fatty acid oxidation disorders, where the body cannot properly break down fatty acids for energy, researchers have investigated the use of medium-chain fatty acids as an alternative energy source. nih.gov A study on fibroblasts from patients with deficiencies in very long-chain acyl-CoA dehydrogenase (VLCAD), long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), trifunctional protein (TFP), and carnitine palmitoyltransferase II (CPT II) demonstrated that medium branched-chain fatty acids, such as 2,6-dimethylheptanoic acid (dMC7) and 4,8-dimethylnonanoic acid (dMC9), could be effectively utilized by these cells. nih.gov

The table below summarizes the findings from this comparative study, highlighting the impact of different medium branched-chain fatty acids on key metabolic intermediates in various fatty acid oxidation disorders.

Table 2: Effects of Medium Branched-Chain Fatty Acids on TCA Cycle Intermediates in Fibroblasts from Patients with Fatty Acid Oxidation Disorders

Cell Line (Disorder) Treatment Intracellular Propionate (B1217596) (vs. C7) Succinate (vs. C7) Malate (vs. C7) Glutamate (vs. C7) Reference
VLCAD AdMC7 Higher Higher Higher Higher nih.gov
LCHAD AdMC7 Higher - Higher Higher nih.gov
TFP AdMC7 Higher - Higher Higher nih.gov
CPT II AdMC7 - Higher Higher Higher nih.gov

C7: Heptanoic acid (a straight-chain fatty acid used as a control) AdMC7: 6-amino-2,4-dimethylheptanoic acid VLCAD: Very long-chain acyl-CoA dehydrogenase deficiency LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency TFP: Trifunctional protein deficiency CPT II: Carnitine palmitoyltransferase II deficiency "-": Not reported as significantly higher

This research underscores the principle that not all branched-chain fatty acids have detrimental effects. In fact, some, like the medium branched-chain fatty acids studied, may offer therapeutic benefits by providing an alternative energy source and replenishing essential metabolic intermediates in individuals with certain genetic metabolic disorders. nih.gov While direct data on this compound in this specific context is not available, these findings with structurally similar compounds provide a valuable framework for future investigations into its potential biological roles.

Analytical Methodologies for the Detection and Quantification of 3,7 Dimethyloctanoic Acid and Its Derivatives

Advanced Chromatographic and Spectrometric Approaches

Modern analytical strategies for 3,7-dimethyloctanoic acid predominantly rely on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov A common approach involves converting the carboxylic acid group to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov

During GC-MS analysis, the derivatized this compound is separated from other components in the sample mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for structural elucidation. nih.govhmdb.ca The fragmentation pattern can reveal key structural features of the molecule. For quantification, specific ions are monitored, and their signal intensity is compared against that of a known concentration of a standard. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), have become the methods of choice for analyzing non-volatile or thermally labile compounds, including this compound and its derivatives, in complex matrices. nih.govmeasurlabs.com These techniques offer high sensitivity, specificity, and throughput. nih.govrsc.org

In a typical UHPLC-MS/MS workflow, the sample is first separated on a reversed-phase column. mdpi.com The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged molecules from the liquid phase.

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing two stages of mass analysis. measurlabs.com The first mass spectrometer selects the precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for this compound), which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. nih.gov UHPLC-MS/MS methods are particularly valuable for metabolomic studies and the analysis of trace levels of compounds in biological fluids. nih.gov

Sample Preparation and Derivatization Protocols for Complex Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, especially in complex biological or environmental samples. The primary goals are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.

Extraction and Cleanup Procedures for Biological Samples

The choice of extraction method depends on the nature of the sample matrix. For biological samples such as plasma, urine, or tissues, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. nih.gov LLE uses two immiscible solvents to partition the analyte from the sample matrix. SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte while allowing interfering compounds to pass through. nih.gov

For instance, in the analysis of fatty acids from biological tissues, the sample is first homogenized. nih.gov This is often followed by extraction with an organic solvent like acetonitrile, which also serves to precipitate proteins. mdpi.comnih.gov The extract may then undergo a cleanup step using SPE cartridges to remove lipids and other interfering substances. nih.gov The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. nih.gov

Application of Internal Standards in Trace Analysis

In trace analysis, the use of an internal standard is essential to correct for the loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For mass spectrometry-based methods, isotopically labeled analogs of the analyte (e.g., deuterated or ¹³C-labeled this compound) are the gold standard. These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation, but are readily distinguished by their mass-to-charge ratio in the mass spectrometer.

Method Validation and Performance Characteristics

To ensure the reliability of analytical data, the developed method must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comnih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comnih.gov It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (r²). nih.govresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is usually determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. nih.gov The recovery is expressed as a percentage of the amount recovered.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. nih.govnih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. nih.govnih.gov

A summary of typical performance characteristics for analytical methods used for similar compounds is presented in the table below.

ParameterTypical PerformanceSource
Linearity (r²)> 0.99 researchgate.netnih.gov
Accuracy (% Recovery)85-115% nih.govchrom-china.com
Precision (% RSD)< 15% nih.govnih.gov
LODAnalyte and matrix dependent rsc.orgnih.gov
LOQAnalyte and matrix dependent rsc.orgnih.gov

Sensitivity, Accuracy, and Precision Assessments

The validation of an analytical method is a comprehensive process to demonstrate that it is suitable for its intended purpose. researchgate.netresearchgate.net This involves evaluating its sensitivity, accuracy, and precision.

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve.

Accuracy denotes the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix. The percentage of the analyte recovered is then calculated. For bioanalytical methods, accuracy is often expressed as the percentage of the nominal concentration.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision obtained by the same analyst on the same day using the same equipment.

Inter-day precision (intermediate precision): The precision obtained in the same laboratory on different days, by different analysts, or with different equipment.

For the analysis of fatty acids, including branched-chain fatty acids, methods are generally expected to demonstrate high accuracy and precision. For instance, a study on the quantification of fatty acids in human plasma phospholipids (B1166683) by GC-triple quadrupole mass spectrometry reported intra-assay and inter-assay precision CVs of ≤ 9.0% and ≤ 13.2%, respectively. researchgate.net In another study on short-chain fatty acids in human plasma, good within-day and inter-day repeatability was shown. nih.gov

A hypothetical example of accuracy and precision data for the analysis of this compound, based on typical performance for similar analytes, is presented in the table below.

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (% Recovery)
This compound10< 15%< 15%85-115%
This compound100< 10%< 10%90-110%
This compound1000< 5%< 5%95-105%

This table is a hypothetical representation based on typical validation data for similar compounds and does not represent actual experimental results for this compound.

Detection and Quantification Limit Determinations

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is commonly established as the concentration that produces a signal-to-noise ratio of 10:1, or it can be the lowest point on the calibration curve that meets specific criteria for precision and accuracy (e.g., RSD < 20% and accuracy within ±20% of the nominal value). nih.gov

The determination of LOD and LOQ is critical for analyzing biological samples where the concentration of the target analyte may be very low. For example, a sensitive GC-MS method for the analysis of short-chain fatty acids in human plasma reported a limit of detection of 0.3-0.6 µg/mL for acetate (B1210297) and 0.03-0.12 µg/mL for propionate (B1217596) and butyrate. nih.gov For the quantitative analysis of fatty acids in biological samples using GC-MS, LODs in the picogram range have been reported. nih.gov

A hypothetical example of LOD and LOQ values for this compound, based on methodologies for similar compounds, is provided below.

ParameterMethodTypical Value
Limit of Detection (LOD)GC-MS0.1 - 1 ng/mL
Limit of Quantification (LOQ)GC-MS0.5 - 5 ng/mL

This table is a hypothetical representation based on typical validation data for similar compounds and does not represent actual experimental results for this compound.

Research on Derivatives of 3,7 Dimethyloctanoic Acid and Their Academic Applications

Synthesis and Structural Elucidation of Novel Derivatives

The modification of the 3,7-dimethyloctanoic acid structure has led to the creation of novel derivatives with unique properties. These include esters, amides, hydroxylated analogues, lactones, and perfluorinated versions, each synthesized through specific chemical pathways.

Carboxylic Acid Esters and Amides

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. researchgate.net For derivatives of this compound, these reactions typically involve the activation of the carboxylic acid group to facilitate reaction with an alcohol or amine. Common methods include the use of coupling agents or conversion to a more reactive intermediate like an acyl chloride. For instance, a general method for amide synthesis involves reacting the carboxylic acid with an amine, often under conditions that remove the water formed during the reaction to drive it to completion. google.com Continuous flow synthesis has emerged as an efficient method for producing amides, offering good yields and short reaction times. nih.gov

The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The structural elucidation of these derivatives relies on standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the successful incorporation of the ester or amide group.

Hydroxylated Analogues and Lactone Structures

Hydroxylated analogues of this compound, such as 6-hydroxy-3,7-dimethyloctanoic acid, are fatty acids characterized by the presence of a hydroxyl group along the carbon chain. nih.gov The synthesis of such analogues can be approached through various methods, including microbial hydroxylation or stereoselective chemical synthesis to control the position and stereochemistry of the hydroxyl group. A green synthetic pathway for producing (R)-3-hydroxy fatty acids has been developed using levoglucosenone, derived from cellulose, as a starting material. nih.gov

Lactones, which are cyclic esters, can be synthesized from corresponding diols through oxidative lactonization. nih.gov This process involves the oxidation of a diol, often catalyzed by enzymes or metal complexes, to form the lactone ring. nih.govorganic-chemistry.org For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of cyclic ketones to lactones. nih.gov Another approach involves the dimerization of ketenes, which can lead to the formation of β-lactone structures. orgsyn.org The structural confirmation of these hydroxylated and lactone derivatives is critical and is typically achieved through spectroscopic methods.

Perfluorinated Analogues: Perfluoro-3,7-dimethyloctanoic Acid (P37DMOA)

Perfluoro-3,7-dimethyloctanoic acid (P37DMOA) is a synthetic perfluorinated carboxylic acid. chemicalbook.comhpc-standards.usapolloscientific.co.ukscbt.com It is also known by its systematic IUPAC name, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid. nih.gov The synthesis of P37DMOA involves the replacement of all hydrogen atoms (except the one in the carboxylic acid group) with fluorine atoms, a process that imparts unique chemical and physical properties to the molecule. This perfluorinated analogue is noted for its use in tuning lipase (B570770) activity and is also recognized as an environmental pollutant. chemicalbook.com It has a molecular formula of C10HF19O2 and a molecular weight of approximately 514.08 g/mol . scbt.comnih.gov

Table 1: Chemical Identifiers for Perfluoro-3,7-dimethyloctanoic Acid

IdentifierValue
CAS Number172155-07-6 scbt.comnih.gov
Molecular FormulaC10HF19O2 scbt.comnih.gov
Molecular Weight514.08 g/mol scbt.com
IUPAC Name2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid nih.gov

Functional Exploration of Derivatives in Biomedical Research

The diverse structures of this compound derivatives have prompted investigations into their potential biological activities, particularly in the context of human diseases.

Investigation in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

Research into treatments for Alzheimer's disease (AD) is increasingly focused on multitarget-directed ligands (MTDLs), which can interact with multiple pathological pathways. nih.govresearchgate.netmdpi.com Coumarin (B35378) derivatives, some of which are structurally related to derivatives of this compound, have been explored as MTDLs for AD. nih.govresearchgate.net These compounds have shown potential to inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, which are implicated in the progression of AD. nih.govresearchgate.net Specifically, certain 3,7-substituted coumarin derivatives have demonstrated potent and selective inhibition of MAO-B, with IC50 values in the low micromolar range, and have also exhibited neuroprotective effects in cell-based models. nih.govresearchgate.net Natural products and their derivatives are also being investigated for their potential against Alzheimer's disease, with some showing inhibitory effects on key enzymes and protein aggregation. nih.gov For instance, derivatives of gracilin A have demonstrated neuroprotective properties by protecting cells against oxidative stress. mdpi.com

Studies on Antimicrobial, Anti-inflammatory, and Antioxidant Properties

Derivatives of fatty acids are known to possess a range of biological activities. Fatty acids themselves have well-documented antibacterial properties and are a promising area for the development of new antibacterial agents. nih.gov

In terms of anti-inflammatory effects, a derivative of 4-nerolidylcatechol, which shares a structural resemblance to some derivatives of this compound, has been shown to possess anti-inflammatory and antinociceptive properties. nih.gov This compound, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), was found to reduce the activity of the PLA₂ enzyme and inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

The antioxidant properties of various natural and synthetic compounds are also an area of active research. Some biosurfactants, which can be structurally related to fatty acid derivatives, have been identified as having notable antioxidant properties by neutralizing free radicals. mdpi.com Specifically, sophorolipids, particularly in their lactone form, have shown significant antioxidant capacity. mdpi.com Additionally, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant activities, with some compounds showing promising results in both areas. mdpi.com

Table 2: Investigated Biological Activities of this compound Derivatives and Related Compounds

Biological ActivityDerivative/Related Compound ClassKey Findings
Neuroprotection3,7-substituted coumarinsPotent and selective MAO-B inhibition, neuroprotective effects in SH-SY5Y cells. nih.govresearchgate.net
Anti-inflammatory(E)-4-(3,7-dimethylocta-2,6-dienylamino)phenolInhibition of PLA₂ and COX enzymes, reduction of edema and leukocyte migration. nih.gov
AntimicrobialFatty acidsBroad-spectrum antibacterial activity. nih.gov
AntioxidantSophorolipid lactonesSignificant antioxidant capacity. mdpi.com
Antioxidant3-((4-hydroxyphenyl)amino)propanoic acid derivativesPotent antioxidant properties in DPPH radical scavenging assay. mdpi.com

Utilization as Chiral Building Blocks in Natural Product Synthesis

This compound possesses a chiral center at the C3 position, making its enantiomers, (R)-3,7-dimethyloctanoic acid and (S)-3,7-dimethyloctanoic acid, valuable as potential chiral building blocks in the asymmetric synthesis of natural products and other complex organic molecules. The stereochemistry of these building blocks is crucial in determining the biological activity of the final synthetic target.

While the structural motif of this compound is found in various natural sources, detailed academic research showcasing its direct utilization as a chiral starting material in the total synthesis of specific natural products is not extensively documented in publicly available literature. However, the inherent chirality and the functionalized carboxylic acid group present a clear potential for its use in synthetic strategies. For instance, the synthesis of optically active compounds like (S)-citronellol, a valuable fragrance with a rosy scent, involves intermediates with a similar structural framework. Processes to create such molecules with high enantiomeric purity are of significant interest in the fragrance and pharmaceutical industries.

The application of chiral synthons is a cornerstone of modern organic chemistry, enabling the construction of stereochemically complex molecules with high precision. The potential for this compound and its derivatives to serve in this capacity remains an area for further exploration in synthetic chemistry.

Broader Academic and Industrial Research Applications

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. They serve as intermediates for specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. This compound, with its defined structure and functional group, is positioned to be a useful intermediate in the synthesis of various fine chemicals.

Its branched structure can impart specific properties such as liquidity at low temperatures, stability, and particular solubility characteristics to the final products. While broad industrial applications and specific synthesis pathways starting from this compound are not widely published, its structural similarity to other commercially significant intermediates, such as citronellal, suggests its potential utility. For example, the fragrance industry utilizes related structures to produce valuable scents like rhodinol. The synthesis of such compounds often involves multi-step processes where a molecule with the carbon skeleton of this compound could serve as a precursor.

The following table outlines the general role of intermediates in fine chemical synthesis, a category under which this compound falls.

Feature of IntermediateRelevance to Fine Chemical SynthesisPotential Application of this compound
Molecular Complexity Provides the core structure for further elaboration.The C10 branched chain can be a key component of fragrances or biologically active molecules.
Chirality Enables the synthesis of enantiomerically pure final products.The chiral center at C3 can be used to control stereochemistry in pharmaceutical synthesis.
Functional Group The carboxylic acid group allows for various chemical transformations (e.g., esterification, amidation).Conversion to esters for use as emollients or plasticizers; conversion to amides for other applications.

This compound is classified as an anionic surfactant, specifically a branched alkyl carboxylate. saapedia.org Its amphiphilic nature, with a hydrophobic branched alkyl chain and a hydrophilic carboxylic acid head, allows it to reduce surface tension at interfaces. This property makes it suitable for evaluation in various surfactant formulations.

As a surfactant, this compound exhibits excellent cleansing, emulsifying, dispersing, wetting, and solubilizing abilities. saapedia.org These characteristics are critical for a wide range of industrial and consumer products. The branched structure of the hydrophobic tail can influence the packing of the surfactant molecules at interfaces, potentially leading to different performance characteristics compared to linear surfactants of similar molecular weight. For example, branching can increase solubility in nonpolar solvents and lower the Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration).

Research in this area focuses on how the specific structure of this compound and its salts (e.g., sodium or potassium 3,7-dimethyloctanoate) affects their performance in applications such as detergents, emulsifiers for cosmetics and food products, and as dispersing agents in industrial processes.

The table below summarizes the surfactant properties of this compound. saapedia.org

PropertyDescription
Appearance Liquid
Solubility in Water Slightly soluble
Stability Stable
Biodegradability Biodegradable
Key Characteristics Excellent cleansing, emulsifying, dispersing, wetting, and solubilizing abilities.

Theoretical and Computational Studies of 3,7 Dimethyloctanoic Acid and Its Analogues

Molecular Modeling and Dynamics Simulations

Research on model microbial cell membranes has shown that BCFAs are crucial for maintaining membrane fluidity. lipotype.com Atomistic MD simulations on bilayers containing BCFAs have demonstrated that the presence of these branched lipids increases the fluidity of the membrane. acs.orgnih.gov It is hypothesized that the methyl groups on the acyl chain disrupt the ordered packing that is characteristic of straight-chain fatty acids, thereby lowering the melting point and increasing membrane flexibility. researchgate.net

A key finding from simulations of membranes with varying concentrations of BCFAs is that increasing the proportion of straight-chain fatty acids leads to a thickening and ordering of the bilayer, along with higher viscosity and bending modulus. acs.orgnih.gov This quantitatively supports the role of branched structures in enhancing membrane fluidity. A sharp transition in these properties can be observed, resembling a phase change between ordered and disordered states. acs.orgnih.gov For a putative lipid raft, these simulations can provide estimates for physical properties such as hydrophobic mismatch, differences in bending moduli, and line tension. acs.orgnih.gov

Table 1: Comparison of Membrane Properties with and without Branched-Chain Fatty Acids (Illustrative)

PropertyMembrane with Straight-Chain Fatty AcidsMembrane with Branched-Chain Fatty Acids
Bilayer ThicknessThickerThinner
Lipid PackingOrderedDisordered
Membrane FluidityLowerHigher
Bending ModulusHigherLower

This table illustrates general findings from MD simulations of fatty acid membranes and is not based on specific data for 3,7-dimethyloctanoic acid.

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the electronic structure, stability, and spectroscopic properties of molecules with high accuracy. These methods can be used to determine optimized geometries, vibrational frequencies (infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For carboxylic acids, quantum chemical methods have been successfully used to calculate properties like pKa values and to study the nature of hydrogen bonding. creative-proteomics.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. For instance, methods like M06-2X with a suitable basis set have shown good performance in predicting the properties of organic acids in solution. np-mrd.org

While specific DFT calculations for this compound are not widely published, data for analogous molecules can provide an indication of the expected spectroscopic features. For example, predicted NMR spectra are available for compounds with similar structural motifs.

Table 2: Predicted ¹³C NMR Chemical Shifts for an Analogue, (2Z)-3,7-dimethylocta-2,6-dien-1-yl hexanoate np-mrd.org

Atom No.Predicted ¹³C Shift (ppm)
114.1
222.9
331.8
425.0
5173.2
661.2
7123.7
8142.1
923.5
1039.8
1126.5
12124.1
13132.0
1425.7
1517.7

Note: This data is for an analogue and not this compound itself. The chemical shifts would differ for this compound due to the absence of double bonds and the presence of a carboxylic acid group instead of an ester. np-mrd.org

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and corresponds to the enthalpy change of a homolytic bond cleavage in the gas phase. libretexts.org BDEs are crucial for understanding the reactivity of a molecule, particularly in processes involving radical intermediates. These values can be estimated using computational methods.

For carboxylic acids, the BDE of the O-H bond is typically high, around 112 kcal/mol, which is stronger than in alcohols. nih.gov The C-C and C-H bond BDEs are generally in the range observed for alkanes, although they can be influenced by the presence of the carboxyl group and any branching in the alkyl chain.

Quantum chemical calculations, particularly DFT methods like B3P86, have been shown to predict C-COOH bond dissociation energies with good accuracy for a range of carboxylic acids. nih.gov For instance, the calculated BDE for the C-COOH bond in tert-butylacetic acid (tC4H9–COOH) is 83.2 kcal/mol, which is in close agreement with the experimental value of 82.5 kcal/mol. nih.gov

Table 3: Calculated Bond Dissociation Energies (BDE) for C-COOH Bonds in Various Carboxylic Acids nih.gov

CompoundBDE (C-COOH) in kcal/mol (B3P86/6-311G**)
CH₃-COOH89.2
C₂H₅-COOH86.4
n-C₃H₇-COOH86.1
i-C₃H₇-COOH85.0
t-C₄H₉-COOH83.2

Based on these trends, the BDE for the C2-C3 bond in this compound would be expected to be slightly lower than that of a linear carboxylic acid due to the stability of the resulting tertiary radical. The various C-H bonds would have BDEs typical for primary, secondary, and tertiary carbons, with the tertiary C-H bonds at positions 3 and 7 being the weakest and therefore most susceptible to radical abstraction.

Structure-Activity Relationship (SAR) Analysis and Prediction

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying parts of a molecule and observing the effect on its activity, predictive models can be built to design more potent and selective compounds.

For branched-chain fatty acids, SAR studies have been conducted to understand their anticancer properties. One study investigated how modifications to the branching group and the introduction of unsaturation affect the anticancer activity of BCFAs. The findings revealed that the potency of BCFAs was sensitive to the size of the alkyl branch.

Effect of Branching Group Size: Anticancer activity was adversely affected by larger branching groups. Methyl-branched fatty acids were generally more potent than those with ethyl, propyl, or butyl branches.

Effect of Unsaturation: The introduction of a cis-Δ11 double bond into the BCFA alkyl chain significantly improved anticancer activity.

These findings suggest that for a compound like this compound, its biological activity could be modulated by altering the methyl groups to larger alkyl chains or by introducing unsaturation into its backbone. Such SAR studies are crucial in the absence of a well-defined molecular target, as they guide the optimization of lead compounds based on empirical relationships between structure and function.

Future Research Directions and Emerging Areas for 3,7 Dimethyloctanoic Acid

Interdisciplinary Research Opportunities

The study of 3,7-dimethyloctanoic acid is poised to benefit significantly from collaborative efforts across various scientific disciplines. Its structural similarity to known signaling molecules and its presence in natural systems hint at a broad range of potential biological activities, creating a fertile ground for interdisciplinary investigations.

One of the most promising areas for interdisciplinary research lies in the field of chemical ecology . Branched-chain fatty acids are known to play crucial roles in insect communication as pheromones or their precursors. Future research could involve a collaboration between chemists, entomologists, and ecologists to investigate the potential role of this compound as a semiochemical in insect species. This could involve field collections, behavioral assays, and sophisticated analytical techniques to identify and quantify the compound in insect secretions and determine its effect on behavior.

Furthermore, the potential for this compound to act as a biomarker for metabolic diseases presents another exciting interdisciplinary frontier. Collaboration between analytical chemists, biochemists, and medical researchers could lead to the development of diagnostic tools. Research in this area would focus on correlating the levels of this compound in biological fluids with specific disease states, potentially leading to earlier and more accurate diagnoses. The study of branched-chain fatty acids in the context of the human microbiome and its influence on health is a rapidly growing field where this compound could be a key molecule of interest. nih.govresearchgate.netmdpi.com

Finally, the unique physical properties that the branched-chain structure imparts could be of interest in materials science . Collaborations between organic chemists and polymer scientists could explore the incorporation of this compound or its derivatives into novel polymers, potentially leading to materials with tailored properties such as altered flexibility, biodegradability, or thermal stability.

Challenges and Prospects in Comprehensive Characterization and Application

Despite the growing interest, the comprehensive characterization and application of this compound are not without their challenges. The very structural features that make it an intriguing molecule—its chirality and branched nature—also present significant analytical hurdles.

A primary challenge is the stereospecific analysis of its enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, meaning the (R) and (S) forms of this compound could have vastly different effects. Separating and quantifying these enantiomers requires specialized and often expensive chiral chromatography columns and methodologies. nih.govresearchgate.netnih.gov The lack of commercially available standards for both enantiomers can further complicate method development and validation. chromatographyonline.com

Another significant challenge is the isomer-selective analysis required to distinguish this compound from other isomeric fatty acids present in complex biological matrices. Co-elution with other branched-chain or straight-chain fatty acids can lead to inaccurate quantification. Overcoming this requires the development of highly selective chromatographic methods, often involving multidimensional techniques. nih.govresearchgate.net

Despite these challenges, the prospects for overcoming them are promising. Advances in analytical instrumentation, particularly in mass spectrometry, are providing more sensitive and selective detection methods. nih.gov The development of novel chiral stationary phases for chromatography is also expanding the toolbox for enantioselective separations. omicsonline.orgchromatographyonline.com As these analytical capabilities improve, so too will our understanding of the distribution and function of this compound in biological systems, paving the way for its potential application in diagnostics and therapeutics.

Research AreaKey ChallengePromising Prospect
Enantiomer Analysis Separation of (R) and (S) enantiomers.Development of new chiral stationary phases and chiral selectors. chromatographyonline.comomicsonline.orgchromatographyonline.com
Isomer-Specific Quantification Differentiation from other C10 fatty acid isomers.Advanced multidimensional chromatography and high-resolution mass spectrometry. nih.govresearchgate.net
Biological Function Elucidation Lack of specific biological targets identified.Increased understanding of branched-chain fatty acid metabolism and signaling pathways. mdpi.com

Advancements in Synthetic Methodologies and Analytical Techniques

Future research into this compound will be heavily reliant on continued advancements in both its synthesis and analysis. The ability to produce enantiomerically pure forms of the acid is crucial for studying its biological activity, while improved analytical techniques are essential for its detection and quantification in complex samples.

In the realm of synthetic methodologies , there is a growing interest in moving beyond traditional organic synthesis towards more sustainable and efficient biocatalytic and microbial production routes. nih.govnih.gov The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly methods for producing enantiopure this compound. This could involve the engineering of microorganisms to produce the acid from simple feedstocks, a strategy that has been successfully applied to other valuable organic acids.

On the analytical front , the trend is towards faster, more sensitive, and more selective methods. The coupling of chiral chromatography with mass spectrometry (MS) is becoming increasingly powerful for the analysis of complex mixtures. omicsonline.org Techniques such as capillary electrophoresis-mass spectrometry (CE-MS) and supercritical fluid chromatography (SFC) are also emerging as valuable tools for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption. chromatographyonline.comnih.gov

Furthermore, the development of novel derivatization reagents can enhance the ionization efficiency and chromatographic separation of fatty acids, improving the sensitivity and reliability of their analysis by GC-MS and LC-MS. nih.gov The application of these advanced techniques will be instrumental in mapping the presence of this compound in different biological systems and uncovering its functional roles.

TechniqueAdvancementImpact on this compound Research
Synthesis Biocatalysis and Microbial ProductionSustainable and enantioselective production of the acid for research purposes. nih.govnih.gov
Chromatography Novel Chiral Stationary Phases (CSPs)Improved separation of (R) and (S) enantiomers, enabling stereospecific studies. omicsonline.orgchromatographyonline.com
Mass Spectrometry High-Resolution and Tandem MSMore accurate identification and quantification in complex biological samples. nih.govnih.gov
Hyphenated Techniques Chiral GC-MS, LC-MS, CE-MS, SFC-MSEnhanced separation and detection capabilities for comprehensive analysis. omicsonline.orgchromatographyonline.comnih.gov

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : Key signals in 1H^1H NMR include δ 0.85–0.95 ppm (methyl groups), δ 1.12–1.51 ppm (methylene chain), and δ 2.13–2.33 ppm (α-protons to the carboxyl group) .
  • GC-MS : Use polar columns (e.g., PEG-20M) with temperature gradients (80–220°C) to confirm purity (>98%) .

Q. Advanced Applications :

  • Chiral Analysis : Employ europium shift reagents in NMR or HPLC with chiral stationary phases (e.g., diastereomeric amides) to resolve enantiomers. For example, HPLC using n-butanol-water-diethylamine systems achieves baseline separation of 3S and 3R isomers .

How can researchers design metabolic studies for this compound in model organisms?

Basic Protocol :
Administer the compound via gastric intubation in rats (e.g., 60 mg in olive oil) and collect urine over 72 hours. Acidify urine to pH 1, extract metabolites with ether, and analyze via TLC or LC-MS. Expect ~45% urinary excretion within 24 hours, with conjugated metabolites requiring hydrolysis (1 hr reflux) for full recovery .

Q. Advanced Considerations :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., [2H^2H]-3,7-dimethyloctanoic acid) via LiAlD4_4 reduction of ketone intermediates for tracer studies .
  • Conjugation Analysis : Use β-glucuronidase hydrolysis to identify phase II metabolites, followed by MS/MS for structural elucidation .

What statistical methods are critical for interpreting data from this compound experiments?

Q. Basic Framework :

  • Descriptive Statistics : Report mean ± SD for replicate measurements (e.g., NMR integration, GC peak areas).
  • Hypothesis Testing : Apply ANOVA for comparing metabolic rates across experimental groups, with Tukey’s post-hoc test for pairwise comparisons .

Q. Advanced Approaches :

  • Multivariate Analysis : Use PCA or PLS regression to correlate structural variants (e.g., branching position) with biological activity .
  • Error Propagation : Quantify uncertainty in enantiomeric excess (ee%) calculations using Monte Carlo simulations .

How does the stereochemistry of this compound influence its biological activity?

Basic Investigation :
Compare enantiomers in enzyme inhibition assays (e.g., 15-lipoxygenase-1). Prepare (R)- and (S)-isomers via chiral hydrogenation or enzymatic resolution, and measure IC50_{50} values. For example, (S)-isomers may exhibit higher affinity due to steric complementarity in enzyme active sites .

Q. Advanced Mechanistic Studies :

  • Molecular Dynamics : Simulate docking of enantiomers with target proteins (e.g., fatty acid-binding receptors) to identify binding motifs .
  • Isotope Effects : Synthesize 13^{13}C-labeled analogs to study kinetic isotope effects in metabolic pathways .

What are the stability considerations for this compound under experimental conditions?

Q. Basic Guidelines :

  • Storage : Keep at −20°C under nitrogen to prevent oxidation.
  • pH Stability : Avoid alkaline conditions (pH > 9) to prevent decarboxylation. In aqueous buffers (pH 7.4), monitor degradation via HPLC over 24 hours .

Q. Advanced Degradation Studies :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C).
  • Light Sensitivity : Expose to UV (254 nm) and quantify photoproducts using GC-MS .

How can researchers address contradictions in reported metabolic pathways of this compound?

Basic Reconciliation :
Compare extraction protocols (e.g., ether vs. ethyl acetate efficiency) and hydrolysis methods (acidic vs. enzymatic) across studies. For example, conjugated metabolites may be underestimated if hydrolysis is incomplete .

Q. Advanced Resolution :

  • Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to map pathway crosstalk.
  • Isotope-Labeled Controls : Use 14^{14}C-labeled compounds to trace minor metabolites undetectable by conventional methods .

What are the best practices for reporting experimental data on this compound?

Q. Basic Reporting :

  • Data Tables : Include absolute values (e.g., mg recovered) alongside percentages. Example:
ParameterValue ± SDMethod
Urinary Excretion45.2% ± 2.1Ether extraction
Enantiomeric Purity96.7% (3S)Chiral HPLC

Q. Advanced Standards :

  • FAIR Principles : Deposit raw spectra (NMR, MS) in repositories like MetaboLights with unique DOIs.
  • Reproducibility : Publish step-by-step protocols for synthesis and analysis in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethyloctanoic acid
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.